Hippospongin

Description

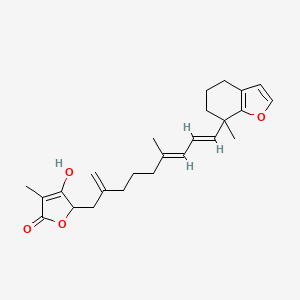

Structure

3D Structure

Properties

CAS No. |

103538-55-2 |

|---|---|

Molecular Formula |

C25H32O4 |

Molecular Weight |

396.527 |

IUPAC Name |

3-hydroxy-4-methyl-2-[(6E,8E)-6-methyl-9-(7-methyl-5,6-dihydro-4H-1-benzofuran-7-yl)-2-methylidenenona-6,8-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C25H32O4/c1-17(8-5-9-18(2)16-21-22(26)19(3)24(27)29-21)10-6-13-25(4)14-7-11-20-12-15-28-23(20)25/h6,10,12-13,15,21,26H,2,5,7-9,11,14,16H2,1,3-4H3/b13-6+,17-10+ |

InChI Key |

ZHHNVJQWMQXRSX-DYIFNMLVSA-N |

SMILES |

CC1=C(C(OC1=O)CC(=C)CCCC(=CC=CC2(CCCC3=C2OC=C3)C)C)O |

Origin of Product |

United States |

Methodologies for Isolation and Dereplication of Hippospongins

Strategies for Marine Sponge Bioprospecting and Sample Preparation

Marine sponges, particularly those from diverse ecosystems like the Okinawan and Australian coasts, are rich reservoirs of secondary metabolites, often produced by the sponges themselves or their symbiotic microorganisms mdpi.combiorxiv.org. The initial phase of bioprospecting involves the collection of sponge specimens, typically from specific marine environments. Following collection, samples are often processed immediately or preserved for later analysis. Common preparation steps include:

Collection and Identification : Marine sponges are collected via scuba diving or other appropriate methods, ensuring proper taxonomic identification of the species mdpi.commdpi.com.

Preservation : Samples are frequently freeze-dried to remove water content, which stabilizes the biological material and facilitates subsequent extraction mdpi.comnih.gov.

Extraction : The freeze-dried sponge material is typically minced or powdered to increase surface area. Exhaustive extraction is then performed using organic solvents of varying polarities, such as ethyl acetate (B1210297) (EtOAc), methanol, or hexane, to solubilize the target natural products mdpi.comnih.govgeomar.de. The choice of solvent and extraction method (e.g., maceration, Soxhlet extraction) is critical for efficient recovery of diverse metabolites.

Chromatographic Separation Techniques for Hippospongin Isolation

The crude extracts obtained from sponge samples are complex mixtures containing numerous compounds. Chromatographic techniques are indispensable for separating these mixtures and isolating individual compounds like this compound.

Column chromatography is a foundational technique used for initial fractionation of crude extracts. This method separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (solvent system).

Process : Extracts are typically loaded onto a column packed with silica gel. Elution is performed using a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing polarity (e.g., ethyl acetate, methanol) mdpi.comnih.gov. This process yields multiple fractions enriched in different classes of compounds.

Application : Early fractions from CC often contain less polar compounds, while later fractions contain more polar metabolites. For this compound isolation, silica gel column chromatography is a standard first step after solvent extraction of Hippospongia species mdpi.comnih.gov.

HPLC, particularly preparative HPLC, is employed for higher resolution separations and purification of compounds that are not fully resolved by CC.

Normal Phase HPLC (NP-HPLC) : Utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase. It is effective for separating moderately polar to non-polar compounds. Preparative normal phase HPLC, often using columns like 250 × 21.2 mm with 5 μm particle size, is frequently used to isolate specific compounds from enriched fractions mdpi.comnih.gov. Solvent systems such as n-hexane/EtOAc mixtures are commonly employed mdpi.comnih.gov.

Reverse-Phase HPLC (RP-HPLC) : Employs a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). RP-HPLC is highly effective for separating compounds with a range of polarities and is often used in later stages of purification mdpi.comnih.gov.

TLC serves as a rapid analytical tool to monitor the progress of column chromatography, assess the purity of fractions, and guide the selection of solvent systems for HPLC.

Application : TLC plates coated with silica gel (e.g., Kieselgel 60 F254) are used. Fractions are spotted onto the plate, and elution is carried out with a chosen solvent system. Compounds are visualized using UV light or by spraying with visualizing agents (e.g., sulfuric acid followed by heating) mdpi.commdpi.comgeomar.de.

PTLC : Preparative TLC can be used for small-scale purification when larger chromatographic systems are not feasible or necessary.

MPLC bridges the gap between low-pressure CC and high-pressure HPLC, offering improved resolution and speed compared to traditional CC. It is often used for purifying moderate quantities of compounds. While less frequently detailed for this compound specifically in the reviewed literature, MPLC is a standard technique in natural product isolation researchgate.net.

Advanced Spectroscopic and Computational Approaches in Hippospongin Structural Elucidation

Ancillary Spectroscopic Methods for Structural Confirmation

Beyond primary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, ancillary methods provide complementary data that reinforces structural assignments and confirms the presence of specific functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by analyzing the absorption of infrared radiation, which causes vibrations of specific chemical bonds. Characteristic absorption frequencies correspond to different types of bonds and functional groups. For a molecule like Hippospongin, a furanosesterterpene, IR spectroscopy would typically be employed to detect:

C-H stretching vibrations: Characteristic absorptions for sp2 hybridized carbons in the furan (B31954) ring and alkene moieties, as well as sp3 hybridized carbons in the aliphatic chain.

C=C stretching vibrations: Indicative of the double bonds present in the cyclohexene (B86901) ring and the furan system.

C-O stretching vibrations: Associated with the ether linkages within the furan ring.

Other functional group absorptions: Depending on the specific structure, IR could reveal the presence of hydroxyl (-OH), carbonyl (C=O), or other functional groups.

While detailed IR spectral data specifically for this compound was not extensively detailed in the reviewed literature, general IR spectral analysis for related sesterterpenes often reveals characteristic bands for these functional groups. For instance, related compounds isolated from Hippospongia species have shown absorptions in the fingerprint region (below 1500 cm-1) and characteristic stretches for C-H and C-O bonds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the presence of chromophores, particularly conjugated π-electron systems. For this compound, which features a furan ring and likely unsaturated systems within its sesterterpene skeleton, UV-Vis spectroscopy can help characterize the extent of conjugation.

Research on related compounds, such as Petrosaspongin, which exhibits NMR spectra nearly superimposable with this compound, indicates a UV absorption maximum at 278 nm mdpi.com. This absorption is consistent with the presence of conjugated double bonds or aromatic systems, such as the furan ring and any associated unsaturated chains within the molecule.

Table 1: UV-Vis Absorption Data

| Wavelength (nm) | Absorbance (Arbitrary Units) | Notes |

| 278 | Characteristic Peak | Indicative of conjugated π-electron system |

Computational Chemistry in Supporting this compound Structure Elucidation

Computational chemistry plays an indispensable role in modern natural product structure elucidation, offering predictive capabilities that complement experimental data and aid in resolving complex structural ambiguities.

Quantum Chemical Calculations for NMR Chemical Shift Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts (1H and 13C) for proposed molecular structures rsc.orgfrontiersin.orgnih.govarxiv.org. These calculated shifts are then compared with experimentally observed NMR data. High correlation between predicted and experimental values provides strong evidence for the correctness of a proposed structure. Furthermore, these calculations can help differentiate between closely related isomers and assign specific resonances to atoms within the molecule. Advanced methods, including machine learning-enhanced predictions and fragmentation-based approaches, further improve accuracy and efficiency for complex molecules like sesterterpenes rsc.orgfrontiersin.orgarxiv.orgescholarship.org. While specific quantum chemical calculations for this compound's NMR chemical shifts were not detailed in the reviewed literature, such computations are standard practice for confirming the structure of novel natural products.

Conformational Analysis and Stereochemical Assignment

Determining the three-dimensional structure, including relative and absolute stereochemistry, is a critical aspect of natural product elucidation. Conformational analysis involves studying the various spatial arrangements a molecule can adopt due to rotation around single bonds and identifying the most stable conformers sathyabama.ac.inscribd.comucsd.eduorganicchemistrytutor.com. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), a 2D NMR experiment, provide crucial information about through-space proximity of protons, which is vital for assigning relative stereochemistry and understanding conformational preferences mdpi.com. Computational methods, such as molecular mechanics force field calculations and quantum chemical optimizations, are employed to predict stable conformations and energy barriers between them. These analyses, often integrated into Computer-Assisted 3D Structure Elucidation (CASE-3D) strategies, help assign stereocenters and preferred molecular geometries nih.gov. Specific conformational studies for this compound were not detailed in the provided snippets, but are essential for a complete structural characterization.

Computer-Assisted Structural Elucidation (CASE) Approaches

Computer-Assisted Structural Elucidation (CASE) systems utilize software algorithms to generate all possible molecular structures consistent with a given set of spectroscopic data, primarily NMR technologynetworks.comacdlabs.comrsc.org. These programs systematically build molecular fragments and assemble them into potential structures, which are then ranked based on their agreement with the experimental spectral data. Modern CASE approaches heavily rely on 2D NMR data (e.g., HMBC, HSQC) to establish atom connectivity and can handle complex molecules, significantly reducing the time and potential for error in the elucidation process technologynetworks.comrsc.org. While specific CASE applications for this compound were not detailed in the reviewed literature, these computational tools are invaluable for navigating the vast number of potential structures for complex natural products like sesterterpenes, ensuring a rigorous and reliable structural determination.

Biosynthetic Pathways and Enzymology of Hippospongin Production

Key Enzymes Involved in Terpenoid Biosynthesis Relevant to Hippospongins

The biosynthesis of hippospongin is expected to involve several key classes of enzymes that are common to terpenoid synthesis. These include terpene synthases for the initial cyclization and oxidoreductases for subsequent modifications.

Terpene synthases, also known as terpene cyclases, are responsible for catalyzing the complex cyclization of the linear isoprenoid precursors. frontiersin.org In the case of this compound, a specific sesterterpene synthase would catalyze the cyclization of GFPP to form the foundational scalarane ring system. researchgate.netresearchgate.net These enzymes are known for their ability to generate significant molecular complexity in a single transformation. The precise terpene synthase involved in this compound biosynthesis has yet to be identified, but it is likely a highly specialized enzyme capable of controlling the intricate stereochemistry of the multiple ring junctions in the scalarane core.

Following the initial cyclization by a terpene synthase, the resulting hydrocarbon scaffold is typically further modified by a suite of tailoring enzymes, primarily from the cytochrome P450 family of oxidoreductases. nih.govresearchgate.net These enzymes introduce various functional groups, such as hydroxyl, ketone, and ether moieties, which contribute to the structural diversity and biological activity of the final natural product. nih.gov In the case of this compound, specific cytochrome P450s are likely responsible for the oxidation steps that lead to the mature molecule. Other modifying enzymes, such as dehydrogenases and reductases, may also play a role in the final steps of the biosynthetic pathway.

Investigation of Marine Microbial Symbionts in this compound Biosynthesis

It is widely recognized that many natural products isolated from marine invertebrates, including sponges, are actually produced by their associated microbial symbionts. researchgate.net Sponges of the genus Hippospongia are known to host a diverse community of microorganisms. While direct evidence is still lacking, it is plausible that symbiotic bacteria or fungi residing within the sponge tissue are responsible for the production of this compound. These symbionts may possess the necessary biosynthetic gene clusters encoding the enzymes for this compound synthesis. Metagenomic analysis of the microbial communities associated with Hippospongia sponges could reveal the presence of genes for terpene synthases and other enzymes required for sesterterpenoid biosynthesis. researchgate.netnih.govnih.gov

Advanced Techniques for Biosynthetic Pathway Elucidation (e.g., Isotopic Labeling Studies, Genomics)

Elucidating the complete biosynthetic pathway of a complex natural product like this compound requires the use of advanced molecular and analytical techniques.

Isotopic Labeling Studies: The use of stable isotope-labeled precursors, such as ¹³C-labeled acetate (B1210297) or glucose, in feeding experiments with the producing organism (or its symbionts) can be a powerful tool to trace the origin of the carbon atoms in the final molecule. nih.gov By analyzing the incorporation pattern of the isotopes using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic precursors and key intermediates can be identified. Such studies have been instrumental in elucidating the biosynthesis of other terpenoids.

Genomics and Transcriptomics: The advent of next-generation sequencing technologies has revolutionized natural product research. By sequencing the genome of the producing organism or the metagenome of its associated microbial community, it is possible to identify biosynthetic gene clusters (BGCs) that encode the enzymes responsible for the synthesis of a particular natural product. nih.gov These BGCs often contain genes for terpene synthases, cytochrome P450s, and other modifying enzymes clustered together on the chromosome. Transcriptomic analysis can then be used to identify which of these genes are actively expressed under conditions of natural product biosynthesis. The identification and subsequent heterologous expression and characterization of these genes can provide definitive proof of their role in the biosynthetic pathway. nih.gov While these techniques have not yet been specifically applied to the study of this compound biosynthesis, they represent a promising avenue for future research.

Chemical Synthesis Strategies for Hippospongin and Its Analogues

Retrosynthetic Analysis of Complex Hippospongin Scaffolds

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of imaginary steps known as disconnections. ias.ac.inicj-e.orgtgc.ac.in This method, pioneered by E.J. Corey, allows chemists to devise multiple synthetic routes that can be compared for efficiency and feasibility. ias.ac.in For a molecule with the structural complexity of this compound, this analysis is the critical first step in designing a viable synthetic pathway. ias.ac.inicj-e.org

Disconnection is the strategic breaking of bonds in a target molecule to simplify its structure. numberanalytics.comscitepress.org The goal is to identify key bonds that, when cleaved, lead to stable or readily synthesizable fragments. numberanalytics.comcore.ac.uk For the this compound furanosesterterpene framework, several disconnection strategies could be envisioned.

Key principles guiding disconnection include:

Disconnecting next to heteroatoms: Bonds adjacent to atoms like oxygen are often good candidates for disconnection, as this can reveal common functional groups like alcohols or carbonyls.

Identifying strategic bonds: Breaking bonds that simplify the carbon skeleton significantly, such as at ring junctions or branch points, is a primary goal. fiveable.menih.gov

Functional Group Interconversion (FGI): Often, a functional group in the target molecule is modified to another (e.g., reducing a ketone to an alcohol) to facilitate a key disconnection. tgc.ac.innumberanalytics.com This process doesn't simplify the carbon skeleton but enables a powerful subsequent disconnection step. tgc.ac.in

In the context of this compound, a logical approach would involve disconnecting the furan (B31954) ring and the long terpene chain, simplifying the molecule into key building blocks. Further disconnections would break down the polycyclic core into more manageable precursors.

| Disconnection Strategy | Description | Application to this compound Scaffold |

| C-C Bond Disconnection | Breaking a carbon-carbon bond to simplify the molecular skeleton. This is the most common type of disconnection. | Disconnecting the bond linking the furan moiety to the sesterterpene chain, or cleaving bonds within the polycyclic structure to open rings. |

| Heteroatom-Carbon Bond Disconnection | Cleaving a bond between a carbon atom and a heteroatom (e.g., oxygen in the furan ring). | Disconnecting the C-O bonds within the furan ring could lead to a diketone precursor. |

| Functional Group Interconversion (FGI) | Converting one functional group into another to enable a subsequent, more effective disconnection. imperial.ac.uk | Modifying existing carbonyl or hydroxyl groups within the this compound structure to set up strategic ring-forming or bond-cleavage reactions. |

A disconnection results in idealized fragments called synthons . spcmc.ac.inchemistnotes.com These are typically charged species, like a carbocation (an electrophilic or acceptor synthon) or a carbanion (a nucleophilic or donor synthon), and are not real, stable molecules. spcmc.ac.inchemistnotes.comscitepress.org

For each hypothetical synthon, a corresponding synthetic equivalent is identified. chemistnotes.com A synthetic equivalent is a real chemical reagent that can be purchased or prepared and serves the function of the unstable synthon in a chemical reaction. chemistnotes.come3s-conferences.org The selection of appropriate synthetic equivalents is crucial for translating the retrosynthetic plan into a practical laboratory synthesis. e3s-conferences.org

For a hypothetical disconnection of the this compound furan ring, the following synthons and equivalents could be proposed:

| Synthon (Idealized Fragment) | Type | Potential Synthetic Equivalent (Real Reagent) |

| (Furan Anion) | Nucleophilic | 2-Lithiofuran or a Furan-based Grignard reagent |

| (Terpenyl Cation) | Electrophilic | A terpenyl halide (e.g., bromide or iodide) or a terpenyl triflate |

| (Acyl Cation) | Electrophilic | An acid chloride or an ester |

| (Enolate Anion) | Nucleophilic | A ketone treated with a base like Lithium diisopropylamide (LDA) |

Total Synthesis Approaches to Hippospongins and Related Sesterterpenes

The total synthesis of sesterterpenoids, a class of terpenes with 25 carbon atoms, is a formidable task due to their complex and often densely functionalized structures. nih.govmdpi.com While specific total syntheses of this compound are not extensively documented in the literature, strategies employed for related complex sesterterpenes, such as the ophiobolins, provide a blueprint for how such a synthesis could be approached. nih.govmdpi.com These syntheses often require the development of novel methodologies and strategic innovations to construct the challenging polycyclic systems. nih.gov

Most complex natural products are chiral, meaning they exist as a single enantiomer (mirror image form). Therefore, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount.

Stereoselective Synthesis: This refers to a reaction that preferentially yields one stereoisomer over others.

Enantioselective Synthesis: This is a more specific type of stereoselective synthesis that produces a predominance of one of the two enantiomers of a chiral product from an achiral or racemic starting material. libretexts.orgethz.ch This is often achieved using chiral catalysts or auxiliaries. libretexts.orgethz.ch The development of enantioselective methods has been recognized as a major achievement in chemistry. libretexts.org

For a target like this compound, methods such as the Sharpless asymmetric epoxidation could be employed to introduce chiral centers with high enantiomeric excess. libretexts.org The synthesis of the related sesterterpene (−)-6-epi-ophiobolin N, for example, was achieved in just nine steps using an enantioselective radical cascade, demonstrating a powerful strategy for building complex terpene ring systems. nih.govnih.gov Such biomimetic approaches, which mimic the cyclization cascades found in nature, are highly efficient for constructing intricate carbon skeletons. mdpi.com

The forward synthesis, guided by the retrosynthetic plan, involves a sequence of reactions to build the target molecule. This process relies on strategic bond formations and functional group interconversions (FGIs). fiveable.me

Strategic Bond Formation is the deliberate creation of specific bonds that are key to assembling the molecular framework. fiveable.me In sesterterpene synthesis, this often involves powerful carbon-carbon bond-forming reactions to construct the rings of the molecule, such as:

Diels-Alder reactions

Aldol reactions

Michael additions

Ring-closing metathesis (RCM) beilstein-journals.org

Functional Group Interconversions (FGIs) are reactions that convert one functional group into another without altering the carbon skeleton. numberanalytics.comimperial.ac.uksolubilityofthings.com They are essential for manipulating the reactivity of intermediates throughout a synthesis. numberanalytics.comsolubilityofthings.com

| FGI Type | Reaction | Example Reagents |

| Oxidation | Alcohol to Aldehyde/Ketone | Pyridinium chlorochromate (PCC), Swern oxidation, Dess-Martin periodinane |

| Reduction | Ketone/Aldehyde to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) imperial.ac.uk |

| Reduction | Ester/Carboxylic Acid to Alcohol | Lithium aluminum hydride (LiAlH₄) |

| Halogenation | Alcohol to Alkyl Halide | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) vanderbilt.edu |

| Esterification | Carboxylic Acid to Ester | Alcohol with an acid catalyst (e.g., H₂SO₄) |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues—molecules that are structurally similar to the natural product—is crucial for medicinal chemistry and for studying structure-activity relationships (SAR). canterbury.ac.nzmdpi.com By systematically modifying parts of the this compound molecule, chemists can identify which structural features are essential for its biological activity.

The synthesis of analogues often follows a similar route to the total synthesis of the natural product itself, but with modified starting materials or intermediates. mdpi.com Alternatively, late-stage functionalization of the completed this compound core could be used to create a library of derivatives. The development of efficient synthetic methods for phosphinic dipeptide analogues, for instance, has relied on creating versatile building blocks that can be combined in various ways to produce a diverse range of final compounds. mdpi.comnih.gov This modular approach is highly desirable for generating analogues of complex molecules like this compound.

Rational Design for Structural Modification

Rational design is a methodical approach in medicinal chemistry that leverages an understanding of a molecule's structure-activity relationship to create new compounds with improved or specific properties. Current time information in Bangalore, IN. This process often involves computational modeling and a deep understanding of the biological target.

A review of available scientific literature indicates that there are no specific studies detailing the rational design of structural modifications for the this compound molecule. While the principles of rational design are widely applied in the development of other natural product analogues, research focusing on the targeted modification of the this compound scaffold for enhanced biological activity or altered properties has not been published.

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a key strategy in drug design where a part of a molecule is exchanged for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic parameters. mdpi.comdokumen.pub This can involve swapping functional groups, linkers, or the core molecular framework, a technique often referred to as "scaffold hopping". mdpi.comdokumen.pub

There is currently no published research describing the application of bioisosteric replacements to the this compound scaffold. The exploration of how different functional groups or core structures might mimic the essential features of this compound while offering synthetic advantages or improved biological profiles remains an unexplored area of research.

Convergent and Linear Synthetic Strategies in this compound Chemistry

The total synthesis of complex natural products can generally be approached through two main strategies: linear and convergent synthesis.

To date, no complete total synthesis of this compound, whether by a linear or convergent strategy, has been reported in the scientific literature. The development of a synthetic route to this compound and its analogues represents a significant challenge and an open opportunity for the field of organic chemistry. The successful synthesis would not only provide access to larger quantities of the natural product for further biological study but also open the door for the creation of novel analogues. Current time information in Bangalore, IN.canterbury.ac.nz

Biological Activities and Molecular Mechanisms of Hippospongins Preclinical Investigations

In Vitro Evaluation of Hippospongin Biological Activities

Preclinical studies have focused on evaluating the in vitro biological activities of this compound and related sesterterpenoids, providing insights into their potential pharmacological effects.

Cytotoxicity against Various Cancer Cell Lines

While direct in vitro cytotoxicity data specifically for this compound against a broad range of cancer cell lines was not detailed in the reviewed literature, related sesterterpenoids isolated from Hippospongia species have demonstrated significant cytotoxic effects. For instance, compounds such as hippospongide A and B, along with other known scalarane-type sesterterpenes (heteronemin, heteronemin (B1258807) acetate (B1210297), hyrtiosin E, etc.), have exhibited cytotoxicity against human colon adenocarcinoma (DLD-1 and HCT-116), hormone-dependent breast cancer (T-47D), and human chronic myelogenous leukemia (K562) cell lines. biorxiv.orgresearchgate.net These findings suggest that the sesterterpene scaffold, to which this compound belongs, possesses inherent cytotoxic potential against various cancer types.

Leishmanicidal Activity

This compound has shown notable in vitro leishmanicidal activity against Leishmania major promastigotes. In a comparative study, this compound (compound 2) exhibited growth inhibition with an IC50 value of 2.8 μM. mdpi.com Related compounds demonstrated varying degrees of activity: a new this compound analogue, petrosaspongin (lacking a cyclohexene (B86901) moiety), displayed 2.8 times less activity than this compound. Hipposulfate A (compound 3) showed the weakest activity among the tested analogues, with an IC50 of 88 μM. Furthermore, another this compound analogue with a conjugated terminal γ-tetronic acid (compound 4) was 5.7 times less active than this compound. mdpi.com These results highlight the importance of specific structural features, such as the γ-tetronic acid group, in modulating leishmanicidal potency.

Table 1: Leishmanicidal Activity of this compound and Related Compounds against Leishmania major Promastigotes

| Compound Name | IC50 (μM) | Reference |

| This compound | 2.8 | mdpi.com |

| Petrosaspongin | 7.84 | mdpi.com |

| Hipposulfate A | 88 | mdpi.com |

| This compound analogue 4 | 16.0 | mdpi.com |

Antispasmodic Activity

This compound has been identified in the literature as a furanosesterterpene possessing antispasmodic activity. biorxiv.orgdntb.gov.uabiorxiv.orgdntb.gov.ua However, the provided literature does not detail specific in vitro assays or molecular mechanisms underlying this observed antispasmodic effect.

Anti-inflammatory Activity

Marine sesterterpenoids, as a class, have been reported to exhibit anti-inflammatory activity. researchgate.net While this general property has been noted for compounds derived from marine sponges, specific in vitro anti-inflammatory data directly pertaining to this compound was not detailed in the reviewed search results.

Other Reported Preclinical Bioactivities

Antimicrobial Activity : Sesterterpenoids isolated from Hippospongia species, including Hippospongia communis, have demonstrated antimicrobial properties. researchgate.netresearchgate.net However, specific in vitro antimicrobial data for this compound itself was not found in the reviewed literature.

Antifeedant Activity : Antifeedant activity is a known property of various natural products, primarily studied in the context of plant extracts against insect pests. entomoljournal.comresearchgate.netnih.govnih.govresearchgate.net The provided literature does not report any antifeedant activity for this compound.

Antitubercular Activity : Sesterterpenes, in general, have been associated with antitubercular activity. researchgate.net Research has explored various plant-derived compounds for their efficacy against Mycobacterium tuberculosis. nih.govmdpi.comijpsonline.comscielo.org.co However, specific in vitro antitubercular activity data for this compound was not found in the reviewed literature.

Exploration of Potential Molecular Targets and Mechanisms of Action

The biological activities of this compound and related sesterterpenoids from the Hippospongia genus are being elucidated through studies targeting specific enzymes and cellular pathways.

Enzyme Inhibition Studies (e.g., Isocitrate Lyase)

Sesterterpenoids derived from Hippospongia species have demonstrated inhibitory activity against key enzymes, notably Isocitrate Lyase (ICL) researchgate.netresearchgate.net. ICL is a crucial enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that allows microorganisms to utilize acetate and other two-carbon compounds for biosynthesis and survival, particularly under nutrient-limited conditions researchgate.netevotec.comijper.orgwikipedia.org. This pathway is essential for the virulence and persistence of various pathogens, including bacteria like Mycobacterium tuberculosis and fungi like Candida albicans researchgate.netevotec.comwikipedia.orgnih.govmdpi.comwestminster.ac.uk. As ICL is absent in humans, it represents a promising drug target for developing antimicrobial agents with reduced host toxicity researchgate.netmdpi.comwestminster.ac.uk. While direct studies specifically detailing this compound's inhibition of ICL are not extensively documented in the provided literature, compounds within the same genus are recognized for this property, suggesting a potential mechanism of action for this compound or its derivatives researchgate.netresearchgate.net.

Effects on Cellular Processes (e.g., cell proliferation, gastrulation inhibition)

This compound and its structural analogs have exhibited notable effects on various cellular processes, including antiparasitic activity and developmental processes.

Leishmanicidal Activity: this compound has demonstrated significant in vitro leishmanicidal activity against Leishmania major promastigotes, a causative agent of cutaneous leishmaniasis. Studies have reported an IC50 value of 2.8 μM for this compound in inhibiting the growth of these parasites researchgate.netresearchgate.netmdpi.com. This activity places this compound among compounds with potential therapeutic value against leishmaniasis, a neglected tropical disease researchgate.netmdpi.comnaturalis.nl.

Gastrulation Inhibition: Hippospongic acid A, a related compound from Hippospongia sp., has been documented to selectively inhibit the gastrulation of starfish embryos researchgate.net. Brief mentions also suggest this compound itself may inhibit gastrulation in starfish embryos dntb.gov.uaresearchgate.net. Gastrulation is a critical stage in embryonic development, and compounds that can modulate this process are valuable tools for studying developmental biology and identifying potential teratogenic or developmental regulatory agents.

Cell Proliferation and Apoptosis: While some studies indicate this compound may affect cell apoptosis, one report suggests it did not significantly impact cell proliferation dntb.gov.ua. However, other sesterterpenoids from the Hippospongia genus have displayed cytotoxic effects against various cancer cell lines researchgate.nettjpr.org. The broader context of the Hippo signaling pathway, which regulates cell proliferation and organ size, is also relevant, although direct links to this compound's modulation of this pathway are not explicitly detailed naturalis.nlms-editions.clnih.gov.

Preclinical In Vitro Models and Assays Utilized for Activity Profiling

The investigation of this compound's biological activities relies on a range of preclinical in vitro models and assays designed to assess its efficacy and mechanisms of action.

Leishmanicidal Activity Assays: The primary method for evaluating this compound's antiparasitic potential involves in vitro culture of Leishmania major promastigotes. These assays typically measure the inhibition of parasite growth, often expressed as an IC50 value, which represents the concentration of the compound required to inhibit parasite growth by 50% researchgate.netresearchgate.netmdpi.comnaturalis.nlfrontiersin.org.

Cytotoxicity Assays: To assess potential anticancer or general cellular toxicity, this compound and related compounds are evaluated against various human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to measure cell viability and proliferation, determining IC50 values against specific cancer cell lines tjpr.orgms-editions.clmdpi.comresearchgate.net.

Gastrulation Inhibition Assays: Studies investigating the effects on embryonic development utilize in vitro models such as early-stage starfish embryos. These assays monitor the progression of developmental stages, with gastrulation inhibition being a key endpoint researchgate.netresearchgate.netnih.govnih.gov.

Enzyme Inhibition Assays: Biochemical assays are used to directly measure the inhibitory potential of compounds on specific enzymes like Isocitrate Lyase. These studies typically involve purifying the target enzyme and assessing the compound's ability to reduce its catalytic activity, often determining IC50 values for enzyme inhibition researchgate.netevotec.comijper.orgwikipedia.orgnih.govmdpi.comwestminster.ac.uk.

Data Tables

Table 1: Leishmanicidal Activity of this compound and Related Compounds against Leishmania major Promastigotes

| Compound | IC50 (μM) | Reference |

| Petrosaspongin (1) | 7.8 | researchgate.net |

| This compound (2) | 2.8 | researchgate.netresearchgate.netmdpi.com |

| Hipposulfate A (3) | 88 | mdpi.com |

| Manoalide (B158911) (5) | 24 | researchgate.net |

Structure Activity Relationship Sar Studies of Hippospongin Derivatives

Methodological Approaches to SAR Analysis for Hippospongins

The investigation of SAR for Hippospongin and its related compounds involves both qualitative and quantitative approaches, each offering distinct insights into the molecular basis of its bioactivity.

QSAR modeling extends qualitative SAR by establishing mathematical relationships between quantifiable structural or physicochemical properties (descriptors) of molecules and their biological activities. This approach requires a dataset of compounds with known activities and their corresponding molecular descriptors (e.g., lipophilicity, molecular size, electronic distribution, topological indices). By applying statistical methods, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of analogues with optimized properties researchgate.netnih.gov. While specific QSAR models for this compound are not extensively detailed in the literature, this methodology is a standard tool in drug discovery for natural products, enabling the prediction of activity based on structural variations nih.govresearchgate.net.

Identification of Key Pharmacophoric Features for this compound Bioactivities

The unique chemical architecture of this compound, characterized by its furan (B31954) ring and tetronic acid moiety, plays a pivotal role in its biological interactions. SAR studies aim to pinpoint the precise contributions of these features and the molecule's stereochemistry to its bioactivity.

The structure of this compound is defined by several key functional groups that are likely essential for its bioactivity.

Furan Ring: As a furanosesterterpene, the presence of the furan ring is a defining characteristic of this compound researchgate.netvdoc.pubacs.orgmdpi.com. Furan moieties are common in many biologically active natural products and are known to participate in various molecular interactions, potentially including π-π stacking or hydrogen bonding, which could be crucial for this compound's binding to its biological targets.

Tetronic Acid Moiety: The tetronic acid moiety is another significant structural feature identified in this compound vdoc.pub. This cyclic β-keto-γ-hydroxy ester system is known for its diverse biological activities in other natural products and likely contributes significantly to this compound's pharmacological profile, possibly through its acidic and electrophilic characteristics.

Carboxylic Acid Moiety: While not always a primary feature of the parent this compound structure as initially reported, carboxylic acid groups are common in many bioactive molecules. Their presence can influence polarity, solubility, and the ability to form ionic interactions with biological targets. SAR studies might explore the impact of introducing or modifying carboxylic acid functionalities in this compound analogues.

γ-Butenolide: This unsaturated lactone ring is another structural motif found in various natural products with biological activity. If present in this compound derivatives, its contribution to activity would be a subject of SAR investigation, as lactone rings can participate in covalent or non-covalent interactions with biomolecules.

This compound A, a derivative, has demonstrated mild antibiotic activity against Staphylococcus aureus mdpi.comnih.govdokumen.pub, suggesting that variations in the sesterterpene chain or modifications to the core structure can lead to different biological profiles.

Biological systems are inherently chiral, meaning that the three-dimensional arrangement of atoms within a molecule (stereochemistry) can profoundly influence its interaction with chiral biological targets such as enzymes and receptors researchgate.netcutm.ac.in. For this compound, SAR studies would investigate how different stereoisomers affect its antispasmodic activity. For instance, the configuration of chiral centers or the geometry of double bonds within the sesterterpene skeleton could be critical for optimal binding affinity and efficacy. Studies on related sesterterpenes have highlighted the importance of stereochemical assignments, such as the determination of the Z-configuration at the 20,21 double bond in variabilin (B611640) researchgate.net, underscoring the need for stereochemical precision in SAR investigations. Similarly, resolving the relative stereochemistries at specific carbons (e.g., C-17 and C-18) using techniques like NOE correlations is vital for understanding activity nih.gov.

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Activity

The insights gained from SAR studies—both qualitative and quantitative—provide a rational basis for designing and synthesizing novel this compound analogues. The goal is to create compounds with improved potency, selectivity for specific biological targets, enhanced pharmacokinetic properties (absorption, distribution, metabolism, excretion), or reduced toxicity researchgate.netcutm.ac.inrsc.org.

Rational design strategies might include:

Modification of Functional Groups: Altering or replacing the furan ring, tetronic acid moiety, or other functional groups to enhance binding affinity or alter biological activity. For example, exploring variations in the conjugation or oxidation state of the furan ring or modifying the hydroxyl and carbonyl groups within the tetronic acid system.

Stereochemical Control: Synthesizing specific stereoisomers to identify those with optimal activity, as biological targets often exhibit high stereoselectivity.

Chain Length and Branching: Modifying the length, branching pattern, or saturation of the aliphatic chain of the sesterterpene skeleton to optimize lipophilicity and interaction with binding pockets.

Introduction of New Moieties: Incorporating novel functional groups or structural scaffolds that could synergistically enhance activity or introduce new pharmacological properties.

By systematically synthesizing and testing these designed analogues, researchers can further refine their understanding of the SAR and iteratively improve the therapeutic potential of this compound-based compounds.

Future Directions and Research Perspectives in Hippospongin Chemistry

Innovations in Isolation and Purification Technologies for Novel Hippospongins

The discovery of novel hippospongins is intrinsically linked to the advancement of separation and purification sciences. Traditional methods, while foundational, often require large amounts of source material and can be time-consuming. Modern techniques are revolutionizing the process, enabling the isolation of minor constituents from complex mixtures with greater efficiency and purity.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of purification, with advancements in stationary phases and detection technologies allowing for high-resolution separation. For instance, the isolation of hipposulfates A and B from the sponge Hippospongia cf. metachromia was achieved through a multi-step process involving silica (B1680970) gel column chromatography followed by ODS Lobar and HPLC purification. Future efforts will likely incorporate more advanced chromatographic techniques such as Supercritical Fluid Chromatography (SFC), which is particularly effective for purifying lipophilic compounds like terpenoids and offers a greener alternative to traditional methods.

Furthermore, innovations in extraction are crucial for the initial stages of discovery. Alternative methods like Supercritical Fluid Extraction (SFE) and Pressurized Solvent Extraction (PSE) are gaining traction as they are faster, more efficient, and use less solvent than conventional techniques. These "green" technologies can yield extracts enriched with specific compound classes, streamlining the subsequent purification workflow and increasing the likelihood of discovering novel, trace-level hippospongin analogues.

Advanced Structural Elucidation Techniques for Increasingly Complex this compound Architectures

The structural complexity of hippospongins, often characterized by multiple chiral centers and conformational flexibility, presents a significant challenge to chemists. Complete and accurate structural elucidation, including the determination of absolute stereochemistry, is critical for understanding structure-activity relationships and for any potential therapeutic development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Modern NMR technology, including cryoprobes, allows for the acquisition of high-quality data from very small amounts of a pure compound. A standard suite of experiments, including 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC), is routinely used to piece together the carbon skeleton and relative stereochemistry of molecules like hipposulfates. For more nuanced spatial information, NOESY spectra are employed to determine through-space proton correlations, which was critical in establishing the relative stereochemistry of hipposulfate A.

For particularly challenging cases involving flexible molecules, combining experimental NMR data with quantum chemical calculations, such as Density Functional Theory (DFT), has become an invaluable strategy. By calculating the predicted NMR chemical shifts for all possible stereoisomers and comparing them to the experimental data, researchers can assign the correct relative and absolute configuration with a high degree of confidence. High-resolution mass spectrometry (HRMS) is indispensable for determining the molecular formula at the outset of the elucidation process. The combination of these advanced spectroscopic and computational methods will be essential for characterizing the increasingly complex this compound architectures that await discovery.

Synthetic Biology and Biocatalysis for Sustainable this compound Production

The reliance on harvesting marine sponges for hippospongins is unsustainable and often yields low quantities of the desired compounds. Synthetic biology and metabolic engineering offer a promising alternative for the sustainable production of these valuable sesterterpenoids. The budding yeast Saccharomyces cerevisiae has emerged as a robust and well-characterized microbial platform for producing a variety of terpenoids.

The general strategy involves engineering the yeast's native mevalonate (MVA) pathway, which produces the universal isoprene (B109036) precursors. Key steps include:

Overexpression of MVA Pathway Genes: Increasing the expression of all genes in the MVA pathway can significantly boost the precursor pool, directing more carbon flux towards terpenoid synthesis.

Downregulation of Competing Pathways: To maximize the yield of the target compound, competing pathways that drain the precursor pool must be suppressed. A common target is the gene ERG9, which encodes squalene synthase, an enzyme that diverts the precursor farnesyl pyrophosphate (FPP) towards sterol biosynthesis.

Introduction of Heterologous Terpene Synthases: The final step involves introducing a specific terpene synthase gene from the source organism (or a similar species) that can convert the yeast's generic precursors into the desired this compound scaffold.

While the production of sesquiterpenoids (C15) and other terpenoids has been successfully demonstrated in yeast, applying these principles to sesterterpenoids (C25) like hippospongins is a logical and exciting next step. Identifying and characterizing the specific sesterterpene synthase(s) from Hippospongia species will be a critical prerequisite. Biocatalysis, using isolated enzymes or whole-cell systems to perform specific chemical transformations, can also be employed to modify biosynthetic scaffolds, potentially creating novel this compound derivatives with enhanced properties.

Detailed Mechanistic Studies of this compound Biological Activities at a Molecular Level

Many sesterterpenoids isolated from marine sponges exhibit a range of potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. However, for many this compound analogues, the precise molecular mechanism underlying these activities remains to be fully elucidated. Future research must move beyond preliminary bioactivity screening to in-depth mechanistic studies.

A key area of investigation is the interaction of hippospongins with specific cellular targets. For example, the well-studied sesterterpenoid manoalide (B158911), which shares structural motifs with some hippospongins, is known to be a potent inhibitor of phospholipase A2 (PLA2). PLA2 is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid, the precursor to prostaglandins and other pro-inflammatory mediators. Detailed studies could explore whether this compound derivatives also target PLA2, investigating the specific binding interactions and structure-activity relationships.

Further studies are needed to identify the molecular targets responsible for the cytotoxic effects observed for compounds like hipposulfate A. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down binding partners and identify the cellular pathways perturbed by these compounds. A thorough understanding of their mechanism of action is essential for evaluating their true therapeutic potential and for guiding the design of more potent and selective analogues.

Computational Drug Discovery and In Silico Screening of this compound Scaffolds

Computational methods are becoming indispensable tools in modern drug discovery, offering a way to rapidly screen vast chemical libraries and prioritize compounds for experimental testing, thereby saving significant time and resources. These in silico approaches are highly applicable to the study of hippospongins.

The process typically begins with the creation of a virtual library of this compound scaffolds. This library can include all known this compound structures as well as novel, hypothetical derivatives generated through computational chemistry. This virtual library can then be screened against the three-dimensional structures of known biological targets, such as enzymes or receptors implicated in diseases like cancer.

Molecular docking simulations predict the preferred binding mode and estimate the binding affinity of each this compound analogue to the target protein. This allows researchers to identify which compounds are most likely to be active and to understand the key structural features responsible for binding. For example, virtual screening of marine natural product databases has been successfully used to identify potential inhibitors of cancer targets like Fascin and TMPRSS2. Applying these methods to this compound scaffolds could rapidly identify promising lead compounds for various diseases and guide the synthesis of new, more potent derivatives.

Exploration of Undiscovered this compound Analogues from Underexplored Marine Biodiversity

Despite decades of research, the vast majority of the ocean's biodiversity remains unexplored. Marine sponges are prolific producers of novel secondary metabolites, and it is certain that countless new this compound analogues await discovery, particularly in underexplored marine ecosystems.

Deep-sea ecosystems, characterized by extreme conditions of pressure, temperature, and darkness, represent a significant frontier for natural product discovery. Sponges that thrive in these environments have evolved unique biochemical pathways, likely producing novel secondary metabolites as a means of defense and communication. Recent explorations

Q & A

Basic: What are the standard methodologies for isolating and characterizing Hippospongin from marine sources?

Answer:

this compound isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (column chromatography, HPLC). Characterization employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of carbon and hydrogen frameworks .

- Mass Spectrometry (MS) for molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline) for absolute configuration determination .

Table 1: Common Techniques for this compound Characterization

| Technique | Purpose | Detection Limit | Key References |

|---|---|---|---|

| NMR | Structural backbone analysis | ~0.1 mg | |

| HPLC-MS | Purity assessment & quantification | ~1 ng | |

| FT-IR | Functional group identification | ~10 µg |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardizing bioassay protocols : Use established cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance thresholds (p < 0.01 recommended for high-noise assays) .

- Meta-analysis : Pool data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., extraction solvents, sample purity) .

Basic: What spectroscopic techniques are critical for confirming this compound’s structural identity?

Answer:

- 1D/2D NMR : Assigns proton-carbon correlations and stereochemistry. For example, -NMR peaks at 120-150 ppm indicate aromatic/sp carbons .

- High-Resolution MS (HRMS) : Confirms molecular formula (e.g., CHO with <3 ppm error) .

- Circular Dichroism (CD) : Determines absolute configuration if chiral centers are present .

Advanced: What experimental design frameworks (e.g., PICO, FINER) are optimal for studying this compound’s mechanism of action?

Answer:

- PICO Framework :

- FINER Criteria : Ensure hypotheses are Feasible (in vitro before in vivo), Novel (unexplored pathways), and Ethical (3R principles for animal studies) .

Basic: What are the key challenges in synthesizing this compound analogs, and how are they addressed?

Answer:

- Challenge 1 : Stereochemical complexity requires asymmetric catalysis (e.g., Sharpless epoxidation) .

- Challenge 2 : Low yield in cyclization steps. Solution: Optimize reaction conditions (e.g., microwave-assisted synthesis) .

- Validation : Compare synthetic and natural product spectra (NMR, MS) to confirm structural fidelity .

Advanced: How can computational methods validate this compound’s molecular targets in silico?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- QSAR Modeling : Corrogate substituent effects on bioactivity using Random Forest algorithms .

Basic: What criteria are used to assess this compound’s purity in pharmacological studies?

Answer:

- HPLC Purity : ≥95% peak area (UV detection at λ=254 nm) .

- Elemental Analysis : C/H/N ratios within ±0.4% of theoretical values .

- Residual Solvents : GC-MS to ensure compliance with ICH guidelines (e.g., <500 ppm for methanol) .

Advanced: How can comparative studies between this compound and its analogs improve structure-activity relationship (SAR) understanding?

Answer:

- Systematic SAR : Modify functional groups (e.g., hydroxyl → methoxy) and test bioactivity shifts .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

- Crystallography : Compare ligand-protein co-crystal structures to identify critical binding motifs .

Basic: What steps ensure reproducibility in this compound bioassays?

Answer:

- Protocol Harmonization : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT assay) .

- Reagent Batch Control : Use the same ATP kit vendor across experiments .

- Blinded Analysis : Assign sample codes to minimize observer bias .

Advanced: How can interdisciplinary approaches (e.g., marine biology + cheminformatics) enhance this compound research?

Answer:

- Biomimetic Synthesis : Use enzyme pathways from sponge transcriptomes to guide synthetic routes .

- Multi-Omics Integration : Combine metabolomics (LC-MS) and proteomics (shotgun) to map biosynthetic clusters .

- Machine Learning : Train neural networks on marine natural product databases to predict novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.